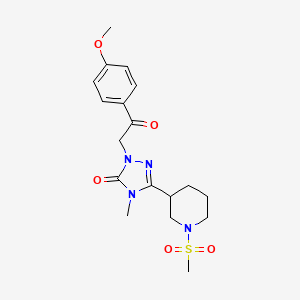

![molecular formula C16H13F2N3O B2600307 3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide CAS No. 868977-48-4](/img/structure/B2600307.png)

3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

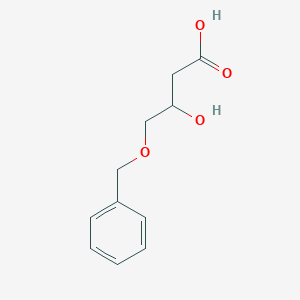

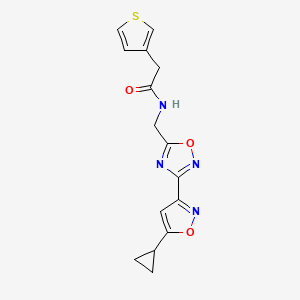

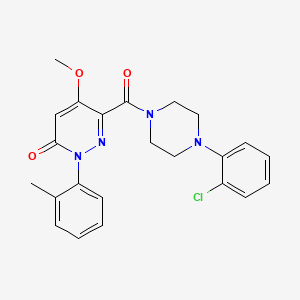

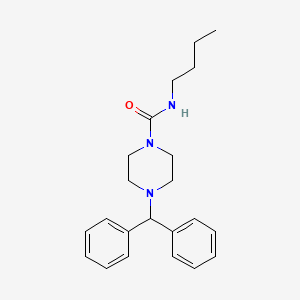

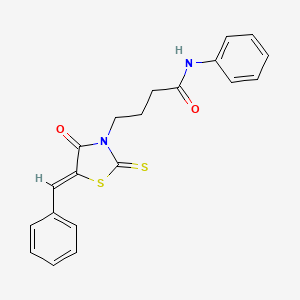

“3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide” is a chemical compound with the molecular formula C16H13F2N3O. It is part of the imidazo[1,2-a]pyridines class of compounds, which have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using a variety of methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly. It is also reasonably fast, very clean, high yielding, and requires simple workup .

Molecular Structure Analysis

The molecular structure of “3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide” consists of a benzamide group with two fluorine atoms at the 3 and 4 positions, and an imidazo[1,2-a]pyridine group attached via an ethyl linker.

Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation leads to the formation of imidazo[1,2-a]pyridines . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .

Physical And Chemical Properties Analysis

The molecular weight of “3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide” is 301.297.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 3,4-difluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide:

Anticancer Agents

3,4-difluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide: has shown potential as an anticancer agent. Imidazo[1,2-a]pyridine derivatives are known for their ability to inhibit various cancer cell lines. This compound can be used to develop targeted covalent inhibitors (TCIs) for treating cancers, particularly those with KRAS G12C mutations . The compound’s structure allows it to interact effectively with cancer cell receptors, making it a promising candidate for further development in oncology.

Antibacterial and Antifungal Applications

Imidazo[1,2-a]pyridine derivatives, including 3,4-difluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide , have been explored for their antibacterial and antifungal properties . These compounds can disrupt bacterial cell walls and inhibit fungal growth, making them useful in developing new antibiotics and antifungal medications. Their broad-spectrum activity against various pathogens highlights their potential in combating resistant strains.

Anti-inflammatory Agents

This compound also holds promise as an anti-inflammatory agent. Imidazo[1,2-a]pyridine derivatives have been studied for their ability to modulate inflammatory pathways . By inhibiting key enzymes and signaling molecules involved in inflammation, 3,4-difluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide could be developed into treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Agents

Research has indicated that imidazo[1,2-a]pyridine derivatives can have neuroprotective effects . 3,4-difluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide may protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a candidate for developing drugs aimed at slowing the progression of these conditions.

Antiviral Agents

3,4-difluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide: has shown potential as an antiviral agent . Imidazo[1,2-a]pyridine derivatives can inhibit viral replication by targeting viral enzymes and proteins. This compound could be developed into treatments for viral infections such as influenza, HIV, and hepatitis, providing new options for antiviral therapy.

Imaging and Diagnostic Tools

The unique chemical properties of 3,4-difluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide make it suitable for use in imaging and diagnostic tools . Its ability to bind selectively to certain biological targets can be leveraged in the development of fluorescent probes and contrast agents for medical imaging techniques like MRI and PET scans. This can enhance the accuracy of disease diagnosis and monitoring.

Material Science Applications

Beyond biomedical applications, 3,4-difluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can be used in material science . Imidazo[1,2-a]pyridine derivatives are known for their electronic properties, making them useful in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. This compound could contribute to advancements in electronic and optoelectronic devices.

These diverse applications highlight the versatility and potential of 3,4-difluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide in various fields of scientific research.

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents [Imidazo1,5-

Orientations Futures

The future directions for the study and application of “3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide” and similar compounds could involve further exploration of their bioactivity and potential uses in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

Mécanisme D'action

Target of Action

These include γ-aminobutyric acid receptors , cyclin-dependent kinase (CDK) inhibitors , and calcium channel blockers .

Mode of Action

Similar compounds like imidazo[1,2-a]pyridines have been reported to block γ-aminobutyric acid receptors , inhibit cyclin-dependent kinases , and modulate calcium channels .

Biochemical Pathways

Related compounds such as imidazo[1,2-a]pyridines have been associated with a variety of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Result of Action

Compounds with similar structures have been associated with a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O/c17-13-5-4-11(9-14(13)18)16(22)19-7-6-12-10-21-8-2-1-3-15(21)20-12/h1-5,8-10H,6-7H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQBWZZQVKMQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2600226.png)

![2-[(2,4-Dichlorobenzoyl)amino]propanoic acid](/img/structure/B2600227.png)

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2600233.png)

![(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium](/img/structure/B2600246.png)